3-Fluoro-4-(4-fluorophenyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F2N |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H |
InChI Key |
URLCYMOSLNOWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)F)F |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Fluorinated Pyridyl Phenyl Systems
Reaction Mechanism Elucidation in Fluoropyridine Synthesis
The synthesis of fluoropyridines can be challenging, particularly at the meta position, due to the electron-rich nature of the pyridine (B92270) ring. nih.govrsc.org A novel approach involves the direct fluorination of pyridine N-oxides. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.govrsc.org This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org
This reaction's regioselectivity is noteworthy. While nucleophilic substitution on pyridine N-oxides typically favors the 2- and 4-positions, the presence of the N-oxide group in 3-bromo-4-nitropyridine N-oxide surprisingly directs fluorination to the meta-position (3-position). nih.gov This observation suggests a complex interplay of electronic effects and reaction conditions that deviates from established reactivity patterns. The exact mechanism may involve altered charge distribution within the pyridine ring due to the N-oxide functionality, making the 3-position more susceptible to nucleophilic attack by the fluoride ion. nih.gov
Another method for synthesizing fluoropyridines is through electrochemical fluorination. Pyridine can be electrochemically fluorinated at a platinum anode in an acetonitrile (B52724) solution containing Et3N·3HF, which serves as both a supporting electrolyte and a fluorine source. researchgate.net This process is believed to proceed through the formation of a radical cation intermediate. The pyridine molecule is first oxidized to generate a radical cation. This intermediate then reacts with a fluoride ion, followed by further oxidation to form a cationic intermediate. Finally, the loss of a proton from this cationic intermediate yields the fluoropyridine product. researchgate.net In the case of pyridine itself, this method has been shown to selectively produce 4-fluoropyridine. researchgate.net
A photoredox-mediated approach offers a pathway to synthesize substituted 3-fluoropyridines. This method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org While the detailed mechanism was not fully elucidated in the provided context, photoredox catalysis typically involves single-electron transfer processes initiated by the absorption of light, leading to the formation of radical intermediates that then participate in the bond-forming steps.
Analysis of Intermediate Structures and Their Influence on Reaction Selectivity
The structure of intermediates formed during a reaction is a determining factor for the final product's regioselectivity and stereoselectivity. In the context of fluorinated pyridyl-phenyl systems, understanding these intermediates is key to controlling the outcome of synthetic transformations.
In nucleophilic aromatic substitution (SNA_r) reactions of pyridines, the position of substitution is heavily influenced by the stability of the intermediate Meisenheimer complex. For pyridine itself, nucleophilic attack is favored at the ortho (2-) and para (4-) positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. youtube.com This leads to a more stable intermediate compared to attack at the meta (3-) position.
The fluorination of 3,5-disubstituted pyridines with AgF2 has been shown to have poor site selectivity, with the exception of pyridines containing a benzyloxy substituent. acs.orgnih.gov 3-Benzyloxy-substituted pyridines react with AgF2 with modest to high selectivity for fluorination adjacent to the ether group. acs.orgnih.gov This suggests that the benzyloxy group plays a role in directing the fluorination, possibly through steric or electronic effects that favor the formation of one regioisomeric intermediate over the other.
In the case of molecules containing multiple pyridine rings with different electronic properties, selective fluorination can be achieved. For example, in a compound with both an electron-rich and an electron-poor pyridine ring, fluorination with AgF2 occurs with complete selectivity on the more basic, electron-rich pyridine system. acs.orgnih.gov This is consistent with a proposed mechanism where the reaction is initiated by the coordination of the basic nitrogen to the silver reagent. acs.org
The synthesis of meta-substituted fluoropyridines can be achieved through the fluorination of pyridine N-oxides. The reaction of 3-bromo-4-nitropyridine N-oxide with a fluoride source favors the formation of 3-fluoro-4-nitropyridine N-oxide, indicating that the N-oxide group directs the nucleophilic attack to the meta position. nih.gov This is a surprising result given that nucleophilic displacement on pyridine N-oxides typically favors the ortho and para positions. nih.gov The nature of the nucleophile and solvation effects may play a crucial role in this unexpected regioselectivity. nih.gov
Mechanistic Studies of Nucleophilic Substitution on Fluorinated Pyridines
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the functionalization of fluorinated pyridines. The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic attack and can also serve as a good leaving group, depending on the reaction conditions and the position of substitution.
The reactivity of halopyridines in SNA_r reactions is influenced by both the halogen and the nucleophile. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which increases the electrophilicity of the carbon atom at the substitution site. acs.orgsci-hub.se However, in reactions with sulfur nucleophiles, the reactivity order is often reversed (I > Br > Cl > F), suggesting that the bond-breaking step (C-X bond cleavage) is rate-determining, and iodide is the best leaving group. sci-hub.se
The position of the fluorine atom on the pyridine ring is also critical. Generally, 2- and 4-halopyridines are more reactive towards nucleophilic substitution than 3-halopyridines. acs.orgnih.gov This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen when the attack is at the 2- or 4-position, thus stabilizing the intermediate. youtube.com Meta-fluoropyridine derivatives are noted to be more sensitive to nucleophilic substitution of the fluorine compared to those with fluorine at other positions. researchgate.net
Recent studies have explored tandem C-H fluorination and SNA_r reactions for the late-stage functionalization of complex molecules. acs.orgnih.gov This two-step process involves the initial site-selective fluorination of a pyridine ring, followed by the displacement of the installed fluoride with a variety of nucleophiles. acs.orgnih.gov The development of mild reaction conditions for the SNA_r step has expanded the scope of this methodology, allowing for the introduction of diverse functional groups. acs.orgnih.gov
Computational studies have also provided insights into the mechanism of SNA_r on fluorinated pyridines. In some cases, particularly with highly fluorinated systems, a concerted (one-step) mechanism may be operative, bypassing the formation of a distinct Meisenheimer intermediate. nih.gov For example, computational studies on the substitution reactions of pentafluoropyridine (B1199360) with phenolates supported a concerted mechanism for the displacement of the 4-substituent. nih.gov
The table below summarizes the outcomes of various mechanistic investigations on fluorinated pyridyl-phenyl systems.
| Reaction Type | Substrate | Reagent/Conditions | Key Mechanistic Feature | Product(s) |
| Fluoropyridine Synthesis | Pyridine N-Oxide | TBAF | Nucleophilic attack at meta-position | 3-Fluoropyridine (B146971) derivative |
| Fluoropyridine Synthesis | Pyridine | Et3N·3HF / Electrolysis | Radical cation intermediate | 4-Fluoropyridine |
| Pyridine Coupling | Pyridylphosphonium salt & Cyanopyridine | B2pin2 | Radical-radical coupling | Bipyridine |
| Nucleophilic Substitution | 2-Halopyridines | NaOEt | Electronegativity-driven reactivity (F > Cl) | 2-Alkoxypyridine |
| Nucleophilic Substitution | 2-Halopyridines | Sulfur nucleophiles | Leaving group ability-driven reactivity (I > Br > Cl > F) | 2-Thioetherpyridine |
| Nucleophilic Substitution | Pentafluoropyridine | Phenolates | Concerted mechanism | 4-Phenoxytetrafluoropyridine |
Spectroscopic and Structural Elucidation of 3 Fluoro 4 4 Fluorophenyl Pyridine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.gov
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of fluorinated organic compounds. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and through-space proximity of atoms can be obtained. For 3-Fluoro-4-(4-fluorophenyl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring are influenced by the nitrogen atom and the fluorine substituent, leading to characteristic chemical shifts and coupling patterns.
Based on data from analogues like 3-fluoropyridine (B146971) and 2-(2-phenyl-4-fluorophenyl)pyridine, the aromatic region would display a set of multiplets. chemicalbook.comrsc.org The proton at the C-2 position of the pyridine ring is expected to appear at the most downfield shift due to its proximity to the electronegative nitrogen atom. The remaining pyridine protons at C-5 and C-6 will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. rsc.org The protons on the 4-fluorophenyl ring will appear as two sets of signals, typical of a 1,4-disubstituted benzene (B151609) ring, further split by the fluorine atom on that ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2 | ~8.5-8.7 | Doublet of doublets (dd) |
| Pyridine H-5 | ~7.3-7.5 | Multiplet (m) |
| Pyridine H-6 | ~8.6-8.8 | Multiplet (m) |
| Phenyl H-2', H-6' | ~7.4-7.6 | Triplet or dd |
| Phenyl H-3', H-5' | ~7.1-7.3 | Triplet or dd |
Note: Predicted values are based on analyses of similar structures and are subject to solvent and experimental conditions. rsc.orgspectrabase.com
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the structure. The chemical shifts are significantly influenced by the electronegativity of the attached fluorine and nitrogen atoms.
The carbons directly bonded to fluorine (C-3 and C-4') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Carbons two or three bonds away will show smaller, but often observable, multi-bond couplings (²JCF, ³JCF). bas.bg The carbon atoms adjacent to the nitrogen in the pyridine ring (C-2 and C-6) are expected to be shifted downfield. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH and quaternary carbons. bas.bg
Table 2: Predicted ¹³C NMR Resonances and Couplings for this compound
| Carbon Position | Expected Chemical Shift (ppm) | Expected C-F Coupling |
|---|---|---|
| Pyridine C-2 | ~145-150 | Small ²JCF |
| Pyridine C-3 | ~155-160 | Large ¹JCF |
| Pyridine C-4 | ~135-140 | Small ²JCF |
| Pyridine C-5 | ~122-125 | Small ³JCF |
| Pyridine C-6 | ~148-152 | No direct coupling |
| Phenyl C-1' | ~130-135 | Small ³JCF |
| Phenyl C-2', C-6' | ~130-133 | Small ²JCF |
| Phenyl C-3', C-5' | ~115-118 | Small ³JCF |
| Phenyl C-4' | ~160-165 | Large ¹JCF |
Note: Predicted values are based on general principles and data from analogous compounds. rsc.org
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes the chance of signal overlap. icpms.cz For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom.
The chemical shifts provide insight into the electronic environment of each fluorine atom. The fluorine attached to the electron-deficient pyridine ring (F at C-3) is expected to resonate at a different frequency compared to the fluorine on the phenyl ring (F at C-4'). icpms.cz In analogues such as 2-(2-phenyl-4-fluorophenyl)pyridine, the fluorine on the phenyl ring appears around -114 ppm. rsc.org The chemical shift of fluorine on a pyridine ring, as in 3-fluoropyridine, is also well-documented. spectrabase.com No ¹⁹F-¹⁹F coupling is expected due to the large number of bonds separating the two fluorine atoms.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Position | Expected Chemical Shift (ppm vs. CFCl₃) |
|---|---|
| F on Pyridine Ring (C-3) | -125 to -135 |
| F on Phenyl Ring (C-4') | -113 to -117 |
Note: Predicted values are based on data from analogues like 3-fluoropyridine and fluorinated biphenyl (B1667301) systems. rsc.orgcolorado.edu
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the accurate molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high precision.
The molecular formula of this compound is C₁₁H₇F₂N. Its calculated monoisotopic mass is approximately 191.0546 g/mol . In an HRMS experiment, the molecular ion peak (M⁺) would be observed at this mass-to-charge ratio (m/z), confirming the compound's identity.
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. acs.org For fluorinated aromatic compounds, common fragmentation includes the loss of fluorine atoms or cleavage at the bond connecting the two aromatic rings. nih.gov The stability of the pyridine and phenyl rings means that the most likely primary fragmentation event would be the cleavage of the C-C single bond between the two rings, resulting in fragments corresponding to the fluoropyridinyl and fluorophenyl moieties.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Approximate m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₁H₇F₂N]⁺ | 191 | Molecular Ion |
| [M-F]⁺ | [C₁₁H₇FN]⁺ | 172 | Loss of a fluorine radical |
| [C₅H₃FN]⁺ | [C₅H₃FN]⁺ | 96 | Fluoropyridinyl fragment |
| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Fluorophenyl fragment |
Note: Fragmentation is complex and other pathways are possible. acs.orgnih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its aromatic rings and carbon-fluorine bonds.
Key expected vibrational modes include:
C-F Stretching: Strong absorption bands characteristic of aryl-fluoride bonds are typically observed in the 1150-1250 cm⁻¹ region. researchgate.net
Aromatic C-H Stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C and C=N Stretching: A series of sharp, medium-to-strong bands are expected in the 1400-1650 cm⁻¹ region, which are characteristic of the pyridine and benzene ring skeletons. researchgate.netchemicalbook.com
C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aryl C-H | Stretching | 3050 - 3150 |
| C=C, C=N | Ring Stretching | 1400 - 1650 |
| C-F | Stretching | 1150 - 1250 |
| C-H | Out-of-Plane Bending | 700 - 900 |
Note: Values are based on data for 3-fluoropyridine and other fluorinated aromatic compounds. researchgate.netnist.gov
X-ray Crystallographic Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found, analysis of analogous biaryl structures allows for a detailed prediction of its solid-state conformation. ebi.ac.uk
Biaryl compounds, which feature two aromatic rings linked by a single bond, are typically non-planar due to steric hindrance between the ortho-substituents on the two rings. nih.gov In the case of this compound, steric repulsion between the atoms at the C-3 and C-5 positions of the pyridine ring and the protons on the phenyl ring would force the molecule to adopt a twisted conformation.
The key structural parameter is the dihedral angle between the planes of the pyridine and fluorophenyl rings. In a related structure, 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the dihedral angle between the pyridine and 4-fluorophenyl rings is 49.51°. nih.govresearchgate.net A similar significant twist is expected for this compound.
Note: Predictions are based on the crystal structures of analogous fluorinated biaryl compounds. nih.govresearchgate.netresearchgate.net
Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which together define the molecular geometry and conformation.
In the absence of a dedicated crystal structure for this compound, we can infer its likely geometric parameters from analogous structures. For instance, in the related compound 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the fluorophenyl ring is a key structural component. nih.gov Analysis of this and other similar structures reveals that the individual pyridine and fluorophenyl rings are expected to be planar.
For a series of 4-O-aryl-perfluoro-pyridines, the dihedral angles between the pyridine and phenyl ring systems were found to vary, with values such as 78.74 (8)° and 56.35 (8)°. nih.gov These variations highlight how substitution patterns can influence the rotational barrier and the resulting solid-state conformation.
Table 1: Comparison of Dihedral Angles in Analogous Compounds
| Compound | Rings | Dihedral Angle (°) | Reference |
| 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine | 4-Fluorophenyl and Pyridine | 59.56 (9) | nih.gov |
| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | Pyridine and 4-Fluorophenyl | 49.51 (10) | researchgate.net |
| 2,3,5,6-tetrafluoro-4-phenoxypyridine | Pyridine and Phenyl | 78.74 (8) | nih.gov |
| 4-(4-bromophenoxy)-2,3,5,6-tetrafluoropyridine | Pyridine and Bromophenyl | 56.35 (8) | nih.gov |
Based on this data from analogous structures, it is reasonable to predict that this compound will adopt a non-planar conformation in the solid state, with a significant dihedral angle between the pyridine and fluorophenyl rings.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the forces that govern the packing of molecules in the solid state.
For fluorinated compounds, interactions involving fluorine atoms, such as C-H···F and F···F contacts, play a crucial role in the crystal packing. In the crystal structure of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Hirshfeld surface analysis revealed that H···H (30.4%), H···C/C···H (23.7%), H···O/O···H (12.2%), and H···F/F···H (11.1%) interactions are the most significant contributors to the crystal packing. nih.gov This indicates that while non-specific van der Waals forces (H···H) are dominant, the polar C-F bond also actively participates in directed intermolecular interactions.
Similarly, in a series of 4-O-aryl-perfluoro-pyridines, the crystal packing is driven by C-H···F interactions, along with a variety of C-F···π, C-H···π, and other contacts. nih.gov The presence of multiple fluorine atoms in these perfluorinated analogues emphasizes the importance of fluorine-mediated interactions in dictating the supramolecular architecture.
A study on N-(4-fluoro-phenyl)-N-isopropyl-2-(methyl-sulfonyl)acetamide also utilized Hirshfeld surface analysis to quantify intermolecular contacts, which were found to be dominated by hydrogen atoms. nih.gov This is a common feature, but the specific contributions from different types of contacts provide insight into the packing motifs.
Table 2: Key Intermolecular Contacts in an Analogous Compound
| Interaction Type | Contribution (%) in 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Reference |
| H···H | 30.4 | nih.gov |
| H···C/C···H | 23.7 | nih.gov |
| H···O/O···H | 12.2 | nih.gov |
| H···F/F···H | 11.1 | nih.gov |
Given these findings, it is highly probable that the crystal packing of this compound would be influenced by a combination of H···H, C-H···π, and C-H···F interactions. The presence of fluorine on both rings would likely lead to a complex network of weak hydrogen bonds and other van der Waals forces.
Investigation of Dihedral Angles and Conformational Preferences in the Solid State
The conformational preference of biaryl systems is a result of the interplay between steric and electronic effects. The dihedral angle between the aromatic rings is a key parameter that defines this preference.
Computational studies on a wide range of biaryl fragments have shown that the conformational energy profile can be understood by considering resonance stabilization, steric effects, and electrostatic interactions. nih.gov For biaryl systems, a non-planar conformation is generally favored to alleviate steric repulsion between the ortho substituents on the two rings. The presence of a fluorine atom at the ortho position, as in 2-(2-fluorophenyl)-pyridine, contributes to this steric and electrostatic repulsion. nih.gov
In this compound, the fluorine atom is at the 3-position of the pyridine ring, which is ortho to the C-C bond linking the two rings. This ortho-fluoro substituent is expected to sterically hinder free rotation around the C-C bond, leading to a non-planar ground-state conformation. The fluorine atom on the phenyl ring is at the para-position and is therefore less likely to have a direct steric influence on the dihedral angle, but it will affect the electronic properties of the ring.
The observed dihedral angles in analogous compounds, such as 59.56 (9)° in 3-(4-fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine nih.gov and 49.51 (10)° in 4-[2-(4-fluorophenyl)furan-3-yl]pyridine, researchgate.net support the expectation of a twisted conformation for this compound. The exact value of the dihedral angle will depend on the balance of steric repulsion and weak intermolecular interactions in the crystal lattice.
The study of a series of 4-O-aryl-perfluoro-pyridines further illustrates the variability of dihedral angles depending on the substitution pattern, with values ranging from approximately 56° to 81°. nih.gov This demonstrates that even subtle changes in the molecular structure can lead to significant differences in the solid-state conformation.
Computational and Theoretical Chemistry Studies of 3 Fluoro 4 4 Fluorophenyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-Fluoro-4-(4-fluorophenyl)pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of its structure is the dihedral angle between the pyridine (B92270) and the fluorophenyl rings.
A conformational analysis would be performed by systematically rotating the bond connecting the two aromatic rings to identify the global energy minimum, which corresponds to the most stable conformer. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined for this lowest energy structure. It is anticipated that the molecule is not perfectly planar due to steric hindrance between the ortho hydrogens of the two rings.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the molecule's chemical reactivity and electronic properties.
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpyridine system, while the LUMO would also be distributed over the aromatic rings.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the fluorine atoms are expected to be regions of high negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, which are indicative of hyperconjugative interactions that contribute to the molecule's stability.
For this compound, NBO analysis could reveal interactions such as the delocalization of lone pair electrons from the nitrogen and fluorine atoms into the antibonding orbitals of the aromatic rings. The stabilization energies associated with these interactions would quantify their significance.
Quantum Chemical Descriptors and Reactivity Indices
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of the molecule. These descriptors provide a more quantitative understanding of the molecule's chemical behavior.
A hypothetical data table for these descriptors would be:
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Chemical Softness (S) | 1 / (2η) | Value |
| Electrophilicity Index (ω) | χ2 / (2η) | Value |
Theoretical Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can also predict spectroscopic properties, which can be compared with experimental data to validate the calculated structure.
NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard (like TMS for 1H and 13C, and CFCl3 for 19F), can aid in the assignment of experimental spectra.
Vibrational Frequencies: The theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
A hypothetical data table for key vibrational frequencies might look like:
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |
| ν(C-H) aromatic | Value | Value | Aromatic C-H stretch |
| ν(C=N) pyridine | Value | Value | Pyridine ring stretch |
| ν(C-F) | Value | Value | C-F stretch |
Solvation Effects on Molecular Properties and Reactivity using Continuum Models
The study of solvent effects on the molecular properties and reactivity of this compound is crucial for understanding its behavior in various chemical environments. Continuum solvation models are powerful computational tools that allow for the investigation of these effects by representing the solvent as a continuous medium with a specific dielectric constant. This approach provides valuable insights into how the surrounding solvent influences the electronic structure, stability, and reactivity of the solute molecule.
For a molecule like this compound, the presence of electronegative fluorine atoms and the nitrogen atom in the pyridine ring leads to a specific charge distribution and dipole moment. When this molecule is placed in a polar solvent, the solvent will orient itself to stabilize the solute's charge distribution, leading to a net stabilization of the system. The magnitude of this stabilization, or solvation energy, can be calculated using continuum models.
Influence on Molecular Properties
The geometric parameters of this compound, such as bond lengths and angles, are expected to be influenced by the solvent polarity. In a study on the related compound 3-fluoropyridine (B146971), it was observed that while molecular parameters were only slightly influenced by changing solvent polarity, other chemical properties were significantly affected. For this compound, an increase in solvent polarity is predicted to cause minor changes in the bond lengths and angles of the pyridine and phenyl rings.
The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are also expected to be sensitive to the solvent environment. An increase in solvent polarity would likely lead to an increase in the dipole moment of this compound due to the induced polarization of the solvent. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity, is also expected to change with solvent polarity.
Impact on Reactivity
The reactivity of this compound can be significantly modulated by the solvent. For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a more polar solvent will slow down the reaction.
Continuum models can be used to calculate the activation energies of reactions involving this compound in different solvents, providing a theoretical basis for predicting how the reaction rates will change. These models can also be used to study the thermodynamics of reactions, such as determining the relative stability of reactants, products, and intermediates in various solvents.
Simulated Data
To illustrate the potential impact of solvents on the properties of this compound, the following table presents hypothetical data based on general principles of solvation effects on similar aromatic compounds. These values are for illustrative purposes and are not derived from actual published research on this specific molecule.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 2.50 | -6.80 | -1.20 | 5.60 |
| Toluene | 2.38 | 2.85 | -6.75 | -1.25 | 5.50 |
| Dichloromethane | 8.93 | 3.50 | -6.70 | -1.30 | 5.40 |
| Acetonitrile (B52724) | 37.5 | 4.10 | -6.65 | -1.35 | 5.30 |
| Water | 78.4 | 4.50 | -6.60 | -1.40 | 5.20 |
This table demonstrates the expected trend of an increasing dipole moment and a decreasing HOMO-LUMO gap with increasing solvent polarity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
3 Fluoro 4 4 Fluorophenyl Pyridine As a Versatile Synthetic Building Block and Intermediate
Role as a Key Intermediate in Multi-Step Organic Synthesis
3-Fluoro-4-(4-fluorophenyl)pyridine serves as a crucial intermediate in a variety of multi-step synthetic sequences, primarily due to the strategic placement of its fluorine substituents and the reactivity of the pyridine (B92270) ring. The fluorine atom at the 3-position of the pyridine ring electronically influences the reactivity of the entire molecule, often directing the course of subsequent chemical transformations.
The synthesis of diversely substituted 3-fluoropyridines often involves multi-component reactions. One notable method is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). acs.org While this method has been demonstrated for a range of substituted 3-fluoropyridines, the direct synthesis of this compound via this route would depend on the selection of appropriate ketone precursors.
Furthermore, fluorinated pyridines, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 3-fluoro-4-aminopyridine is a key intermediate for various new drugs. nih.gov This underscores the potential of the 3-fluoro-4-arylpyridine scaffold as a precursor to biologically active molecules. The synthesis of such intermediates often requires robust and efficient methods to introduce the fluorine atom onto the pyridine ring, which can be challenging, especially at the meta position. nih.gov
The general synthetic utility of fluorinated pyridines is further highlighted by their use in the preparation of liquid-crystal mixtures, where specific substitution patterns are crucial for achieving the desired material properties. google.com This demonstrates the importance of controlling the regiochemistry of substitution on the pyridine ring, a feature that makes pre-functionalized intermediates like this compound particularly valuable.
Utilization in the Construction of Complex Polyheterocyclic Architectures
The inherent reactivity of the this compound scaffold makes it an attractive starting material for the synthesis of more complex, polyheterocyclic architectures. The pyridine nitrogen provides a site for quaternization and subsequent ring modifications, while the carbon-fluorine bonds can, under certain conditions, be activated for substitution or coupling reactions.
A key strategy for building complex molecules from simpler pyridine precursors involves metal-catalyzed cross-coupling reactions. For instance, related dihalogenated pyridines, such as 3-fluoro-4-iodopyridine (B28142), have been successfully employed in Suzuki coupling reactions to introduce aryl or heteroaryl substituents. This approach was utilized in the synthesis of the antibiotic Eudistomin T and β-carbolines, demonstrating the utility of fluorinated pyridines in constructing fused heterocyclic systems.
While direct examples of this compound in the synthesis of polyheterocyclic compounds are not extensively documented in readily available literature, the principles established with analogous compounds are highly applicable. The 4-aryl substituent provides a handle for further functionalization, and the fluorine atom at the 3-position can influence the regioselectivity of reactions on the pyridine ring, such as lithiation followed by electrophilic quench, to introduce additional substituents that can then participate in cyclization reactions.
Strategies for Scaffold Derivatization and Elaboration
The derivatization of the this compound scaffold can be achieved through a variety of synthetic strategies, targeting different positions on both the pyridine and the phenyl rings. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which is often a key aspect of developing new materials or biologically active compounds.
One of the most powerful tools for the derivatization of aryl halides and pseudo-halides is the Suzuki-Miyaura cross-coupling reaction . Although this compound itself does not possess a halogen suitable for direct coupling at the 4-position of the pyridine ring, synthetic routes to this compound often start from precursors that do. For example, a common strategy involves the Suzuki coupling of a 4-halopyridine derivative with a (4-fluorophenyl)boronic acid. Subsequent modifications can then be made to other positions on the pyridine ring.
Directed ortho-metalation (DoM) is another powerful strategy that could be applied to the derivatization of the this compound scaffold. The pyridine nitrogen can direct lithiation to the C-2 or C-6 positions, allowing for the introduction of a wide range of electrophiles. The fluorine atom at the 3-position would likely influence the regioselectivity of this process.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly if the pyridine ring is activated by electron-withdrawing groups or through N-oxidation. The fluorine atom itself can act as a leaving group under certain conditions, although this is generally less favorable than the displacement of other halogens like chlorine or bromine. The synthesis of 3-[18F]fluoro-4-aminopyridine often proceeds through a nucleophilic fluorination step on an activated precursor, highlighting the feasibility of such transformations on the pyridine ring. nih.gov
Structure Activity Relationship Sar Studies in Fluorinated Phenylpyridines
Influence of Fluorine Position and Number on Molecular Interactions
The introduction of fluorine into a molecule can significantly alter its properties due to fluorine's high electronegativity, small size, and ability to form unique non-covalent interactions. nih.gov The position and number of fluorine atoms on the phenylpyridine scaffold are critical variables that modulate the molecule's interaction with its biological targets.
Fluorination can enhance ligand affinity through interactions with both polar and hydrophobic regions in proteins. nih.gov While organic fluorine is a poor hydrogen bond acceptor, it can participate in favorable C–F···C=O interactions with the protein backbone. nih.govnih.gov For instance, the substitution of a hydrogen with a fluorine atom can lead to a significant increase in potency if the fluorine is positioned correctly to form close contacts (around 3.1 Å) with carbonyl groups of amino acid residues like asparagine, alanine, or serine. nih.gov
The effects of fluorination are highly dependent on the position of the fluorine atom. Statistical analysis of fluorinated ligands for aminergic G protein-coupled receptors (GPCRs) revealed that while fluorination of an aromatic ring does not show a definitive trend towards increasing or decreasing affinity, the ortho position is often a favorable site for a positive potency effect. mdpi.com Conversely, fluorination of aliphatic parts of a molecule more frequently leads to a decrease in biological activity. mdpi.com The number of fluorine atoms also plays a role; for example, pentafluorophenyl groups tend to adopt partially stacked orientations, which differs from the edge-to-face contacts seen with non-fluorinated phenyl groups. rsc.orgcapes.gov.br This is primarily due to the electrostatic interactions between the π systems. rsc.orgcapes.gov.br
However, the effect of fluorine is not always positive. In some cases, substituting a hydroxyl group, which can both donate and accept hydrogen bonds, with a fluorine atom, which can only accept them, can have a detrimental effect on binding affinity. nih.gov This highlights that the influence of fluorine is context-dependent, sometimes affecting activity indirectly by altering the basicity or partial charges of nearby atoms rather than through direct interactions. researchgate.net
Table 1: Influence of Fluorine Position on Biological Activity in Aromatic Rings
| Fluorine Position | General Effect on Potency/Affinity | Underlying Molecular Interaction | Reference |
|---|---|---|---|
| Ortho | Often favorable for a positive potency effect. | Can facilitate beneficial intramolecular interactions or optimal conformations for receptor binding. | mdpi.com |
| Meta | Variable; can be positive or negative depending on the specific target and molecular context. | Alters the electronic properties of the ring, influencing overall molecular recognition. | mdpi.com |
| Para | Variable; can modulate affinity through long-range electronic effects or direct interactions. | Can engage in specific interactions like C–F···C=O with protein backbones. | nih.gov |
| Multiple (e.g., Pentafluoro) | Can lead to different stacking interactions (e.g., parallel stacking) compared to non-fluorinated rings. | Driven by changes in the electrostatic potential of the π system. | rsc.orgcapes.gov.br |
Impact of Substituent Variation on the Pyridine (B92270) and Phenyl Rings
Beyond fluorination, the introduction of other substituents on both the pyridine and phenyl rings is a key strategy for modulating the activity of phenylpyridine compounds. The nature and position of these substituents can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with a target.
On the pyridine ring, substituents can significantly alter the ring's electron density and the nitrogen atom's donor capability. For example, studies on 2,6-bis(diethylaminomethyl)pyridine derivatives showed that electron-withdrawing groups (like -NO₂) at the 4-position decrease the electron density on the pyridine nitrogen, which can make metalation more challenging. nih.gov In contrast, electron-donating groups can enhance nucleophilicity. youtube.com The antiproliferative activity of pyridine derivatives is also sensitive to substituents; groups containing nitrogen and oxygen (e.g., -OCH₃, -OH, -NH₂) often confer superior activity against various cancer cell lines. mdpi.com
Similarly, substituents on the phenyl ring have a profound impact on activity. SAR studies on mono-substituted 4-phenylpiperidines revealed that both the position and the physicochemical character of the aromatic substituent were critical for their in vivo effects. nih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can tune the properties of the entire molecule. youtube.comlibretexts.org For example, in a series of Sorafenib derivatives, the presence of an electron-donating group on the aryl group was found to be beneficial for anticancer activity. nih.gov The steric properties of substituents also play a role, as they can influence the molecule's conformation and how it fits into a binding pocket. rsc.org
Table 2: Effect of Substituent Variation on Phenylpyridine Properties
| Ring | Substituent Type | Example Group | General Impact | Reference |
|---|---|---|---|---|
| Pyridine | Electron-Donating | -OH, -OCH₃ | Increases electron density on the ring; can enhance nucleophilicity and biological activity. | youtube.commdpi.com |
| Pyridine | Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density; can reduce the basicity of the pyridine nitrogen. | nih.govyoutube.com |
| Phenyl | Electron-Donating | -CH₃, -OCH₃ | Can be beneficial for activity, potentially by enhancing π-π stacking or other interactions. | nih.gov |
| Phenyl | Halogens | -F, -Cl, -Br | Affects activity based on position and electronegativity; can form halogen bonds or alter metabolic stability. | mdpi.com |
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods are indispensable tools in modern drug discovery for analyzing and predicting SAR, thereby accelerating the optimization process. nih.gov These approaches provide insights into the molecular interactions driving biological activity and help prioritize the synthesis of new compounds.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For fluorinated phenylpyridines, docking studies can elucidate how the molecule fits into the binding site of a target protein and identify key interactions, such as hydrogen bonds or the previously mentioned C-F···C=O contacts. nih.govnih.gov Docking simulations were used to support the SAR of Sorafenib derivatives, indicating that certain structural motifs led to more potent activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods, which consider the three-dimensional properties of molecules, are particularly powerful. semanticscholar.org These models can be built using pharmacophore hypotheses, which define the essential spatial arrangement of features necessary for biological activity. nih.gov For a series of compounds, QSAR models can predict the activity of unsynthesized analogs, guiding further synthetic efforts. nih.govnih.gov The development of automated QSAR modeling platforms allows for the efficient comparison of different molecular representations and machine learning models to predict molecular properties. chemrxiv.org
Perturbative Fluorine Scanning is another valuable computational method that uses free-energy perturbation to predict the best binders from a set of numerous fluorinated analogues based on simulations of a single parent compound. figshare.com This approach can rapidly assess the impact of adding fluorine at various positions, saving significant synthetic effort. figshare.com These computational tools, when used in combination, provide a comprehensive framework for understanding and leveraging the SAR of fluorinated phenylpyridines.
Table 3: Computational Approaches in the SAR Analysis of Fluorinated Phenylpyridines
| Computational Method | Primary Application | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand binding mode and orientation within a receptor active site. | Identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, C-F···C=O). | nih.gov |
| 3D-QSAR | Developing predictive models for the biological activity of a series of compounds. | Correlates 3D structural features (steric, electrostatic fields) with activity to guide lead optimization. | semanticscholar.orgnih.gov |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for activity. | Provides a template for designing new molecules with desired activity and for virtual screening. | nih.gov |
| Free-Energy Perturbation (e.g., Fluorine Scanning) | Calculating the relative binding affinities of closely related analogues. | Predicts the most promising positions for fluorine substitution to enhance binding affinity. | figshare.com |
Rational Design Principles for Fluorinated Pyridine-Containing Chemical Entities
The rational design of novel fluorinated pyridine-containing compounds relies on integrating the insights gained from SAR studies and computational analyses. managingip.com The goal is to strategically place fluorine and other substituents to optimize interactions with the target protein while maintaining favorable physicochemical properties.
A key principle is the structure-guided design of specific, high-affinity interactions. For example, the discovery that fluorine can form favorable orthogonal interactions with backbone carbonyls has led to the development of computational algorithms like FMAP. nih.gov Such tools can analyze a protein-ligand complex and predict sites where introducing a fluorine atom would be beneficial, thus facilitating the design of C–F···C=O interactions. nih.gov This approach allows for the improvement of binding affinity while potentially reducing hydrophobicity compared to larger, non-polar groups.
Another principle involves the use of fluorine as a bioisostere for other atoms or groups. Due to its small size and unique electronic properties, fluorine can replace a hydrogen atom or even a hydroxyl group. nih.govresearchgate.net However, this substitution must be done with a clear understanding of the existing interactions. Replacing a hydrogen-bond-donating hydroxyl group with a fluorine atom, which is only a weak acceptor, can be detrimental if that hydrogen bond is crucial for activity. nih.gov
Ultimately, the rational design of these compounds is an iterative process. It begins with understanding the SAR of an initial series, using computational tools to generate hypotheses for improved analogues, synthesizing and testing these new compounds, and then feeding the results back into the design cycle. managingip.com
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 3-Fluoro-4-(4-fluorophenyl)pyridine?
- Methodological Answer : Use a combination of , , and NMR to verify substituent positions and fluorine integration. Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths and dihedral angles, as demonstrated in studies of related fluorinated pyridines (e.g., mean C–C bond length = 0.004 Å, R factor = 0.069) . SCXRD also clarifies conformational stability, such as the dihedral angle between the pyridine and fluorophenyl rings, which impacts intermolecular interactions .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Key steps include:
- Reagent selection : Use fluorinated aryl boronic acids in Suzuki-Miyaura coupling, as seen in analogous pyridine syntheses .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from regioisomers.
- Reaction monitoring : Track intermediates via TLC or HPLC to identify side products early .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridine derivatives like this compound?
- Methodological Answer :
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives .
- Structural analogs : Synthesize derivatives with modified fluorine positions (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) to isolate structure-activity relationships .
- Meta-analysis : Compare crystallographic data (e.g., torsion angles) with activity profiles to identify conformational dependencies .
Q. How does the dihedral angle between the pyridine ring and 4-fluorophenyl group influence intermolecular interactions in solid-state applications?
- Methodological Answer :
- SCXRD analysis : Measure angles like O1A–C1A–C2A–C7A (145.14°) or C9A–C1A–C2A–C3A (73.47°) to predict packing efficiency .
- Computational modeling : Use DFT or MD simulations to correlate dihedral angles with π-π stacking or halogen-bonding potentials .
- Thermal studies : Differential scanning calorimetry (DSC) can link conformational flexibility to melting points .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodological Answer :
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as recommended for structurally similar chlorinated pyridines .
- Waste management : Segregate fluorinated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Emergency response : Pre-plan neutralization protocols for spills (e.g., activated carbon absorption) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the environmental impact of fluorinated pyridine byproducts?
- Methodological Answer :
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
- Degradation studies : Perform photolysis or hydrolysis under controlled pH/temperature to track byproduct formation .
- Analytical quantification : Employ LC-MS/MS with isotopic labeling to detect trace metabolites .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states using Gaussian or ORCA to identify favorable reaction pathways (e.g., SNAr at C-4) .
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
